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Compound of Interest

Compound Name: BUR1

Cat. No.: B15542163

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a detailed protocol for performing a Chromatin
Immunoprecipitation (ChIP) assay to study the genome-wide localization of the BUR1 protein
kinase in Saccharomyces cerevisiae. BURL is a key regulator of transcription elongation, and
understanding its binding patterns is crucial for elucidating gene regulation mechanisms.[1]

Introduction

The BURL1 kinase, in conjunction with its cyclin partner Bur2, plays a critical role in the
regulation of transcription elongation by RNA Polymerase Il in yeast.[1] It is functionally related
to mammalian Cdk9. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to
map the in vivo binding sites of DNA-associated proteins. This protocol has been optimized for
the study of BUR1 in Saccharomyces cerevisiae. The successful execution of this protocol will
enable researchers to identify the specific genomic loci where BURL1 is enriched, providing
insights into its regulatory functions.

Key Principles of the ChIP Assay

The ChIP assay is a multi-step process that begins with the cross-linking of proteins to DNA
within intact cells.[2] The chromatin is then extracted and sheared into smaller fragments. An
antibody specific to the protein of interest, in this case BUR1, is used to immunoprecipitate the
protein-DNA complexes. Following immunoprecipitation, the cross-links are reversed, and the
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DNA is purified. The enriched DNA fragments can then be analyzed by quantitative PCR
(gPCR) or high-throughput sequencing (ChiP-seq) to identify the genomic regions bound by
the target protein.[2]

Experimental Protocols

This protocol is adapted from established yeast ChlP methodologies and optimized for the
analysis of BURL.

Materials and Reagents

e Saccharomyces cerevisiae strain expressing epitope-tagged BUR1 (e.g., HA-tagged)
e Yeast extract-peptone-dextrose (YPD) medium
o Formaldehyde (37% solution)

e Glycine (2.5 M)

 Lysis Buffer

« |P Dilution Buffer

o Wash Buffer 1

» Wash Buffer 2

e TE Buffer

» Elution Buffer

e Proteinase K

e Phenol:Chloroform:lsoamyl Alcohol (25:24:1)

» Ethanol (100% and 70%)

» Anti-epitope tag antibody (e.g., anti-HA)
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Protein A/G magnetic beads

Zirconium beads (0.5 mm)

Step-by-Step Experimental Protocol

1.

Cell Culture and Cross-linking

Inoculate 50 mL of YPD medium with a single colony of the yeast strain expressing tagged-
BUR1. Grow overnight at 30°C with shaking.

The next morning, dilute the overnight culture into 1 L of fresh YPD to an OD600 of ~0.2 and
grow to mid-log phase (OD600 of 0.6-0.8).[3]

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for
15 minutes at room temperature with gentle shaking.[4]

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
Incubate for 5 minutes at room temperature with gentle shaking.[4]

Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

Wash the cell pellet twice with 25 mL of ice-cold 1x PBS.

. Cell Lysis and Chromatin Shearing

Resuspend the cell pellet in 1 mL of Lysis Buffer supplemented with protease inhibitors.

Transfer the cell suspension to a 2 mL screw-cap tube containing an equal volume of
zirconium beads.

Lyse the cells by bead beating for a total of 5 cycles of 1 minute on and 1 minute on ice.

Transfer the lysate to a new microfuge tube and centrifuge at 13,000 x g for 10 minutes at
4°C to pellet the cell debris.

Carefully transfer the supernatant (chromatin) to a new tube.
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Shear the chromatin to an average size of 200-500 bp using sonication. The optimal
sonication conditions should be determined empirically for each specific setup.

. Immunoprecipitation
Take a 50 pL aliquot of the sheared chromatin as the "input" control and store at -20°C.
Dilute the remaining chromatin 1:10 with IP Dilution Buffer.

Add 2-5 g of anti-epitope tag antibody to the diluted chromatin and incubate overnight at
4°C with rotation.

The next day, add 30 pL of pre-washed Protein A/G magnetic beads and incubate for 2 hours
at 4°C with rotation.

Collect the beads using a magnetic stand and discard the supernatant.
. Washes

Wash the beads sequentially with 1 mL of the following buffers, incubating for 5 minutes with
rotation for each wash:

o Wash Buffer 1 (twice)
o Wash Buffer 2 (twice)
o TE Buffer (once)
. Elution and Reverse Cross-linking

Elute the protein-DNA complexes from the beads by adding 250 uL of Elution Buffer and
incubating at 65°C for 15 minutes with vortexing every 2-3 minutes.

Separate the beads on a magnetic stand and transfer the supernatant to a new tube.

Repeat the elution step and pool the supernatants.
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e To both the eluted samples and the input control, add NaCl to a final concentration of 200
mM and incubate at 65°C overnight to reverse the cross-links.

6. DNA Purification
e Add Proteinase K to each sample and incubate at 45°C for 2 hours.

» Purify the DNA using phenol:chloroform:isoamyl alcohol extraction followed by ethanol
precipitation.

o Wash the DNA pellet with 70% ethanol and resuspend in 30-50 yL of TE buffer or nuclease-
free water.

\l

. Analysis

The purified DNA can be analyzed by qPCR using primers specific to target gene regions or by
preparing libraries for ChiP-seq analysis.

Data Presentation

Table 1: Quantitative Parameters for BUR1 ChIP Assay
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Parameter

Recommended
Range/Value

Notes

Cell Culture

Starting Cell Number

1-5 x 10”78 cells

Per immunoprecipitation

OD600 at Harvest 0.6-0.8 Mid-log phase growth[3]
Cross-linking
Formaldehyde Concentration 1% (final) Can be optimized (0.5-2%)
o ) ) Longer times can increase
Cross-linking Time 15 minutes
background
Chromatin Shearing
Verify by agarose gel
Target Fragment Size 200 - 500 bp fy by ag ) J
electrophoresis
Immunoprecipitation
] Should be optimized for each
Antibody Amount 2-5ug )
antibody lot
Chromatin per IP 50 - 100 pg
DNA Yield
i Highly dependent on BUR1
Expected IP DNA Yield 1-10ng
abundance at the target locus
Expected Input DNA Yield 500 - 2000 ng

Visualizations

Signaling Pathway and Experimental Workflow
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Regulation

BUR1-Bur2 Complex Other Elongation Factors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for BUR1 Chromatin
Immunoprecipitation (ChIP) Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15542163#how-to-perform-a-burl-chromatin-
immunoprecipitation-chip-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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